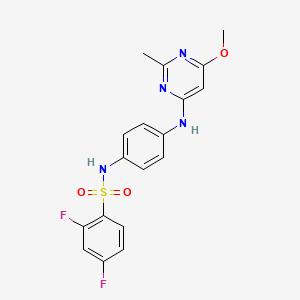
(2,6-Difluoropyridin-3-yl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,6-Difluoropyridin-3-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2253640-59-2 . It has a molecular weight of 180.58 . The compound is typically stored at -10 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “(2,6-Difluoropyridin-3-yl)methanamine;hydrochloride” is 1S/C6H6F2N2.ClH/c7-5-2-1-4(3-9)6(8)10-5;/h1-2H,3,9H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2,6-Difluoropyridin-3-yl)methanamine;hydrochloride” is a powder . It is stored at -10 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
The compound has been utilized in the synthesis of diiron(III) complexes, acting as a functional model for methane monooxygenases. These complexes have been explored for their catalytic efficiency in selective hydroxylation of alkanes, demonstrating significant potential in organic synthesis and industrial applications (Sankaralingam & Palaniandavar, 2014).
Cellular Imaging and Photocytotoxicity
Research on iron(III) catecholates, where "(2,6-Difluoropyridin-3-yl)methanamine; hydrochloride" serves as a building block, has demonstrated unprecedented photocytotoxicity in red light for cancer treatment. These complexes have been used for cellular imaging, showcasing the integration of diagnostic and therapeutic functions (Basu et al., 2014).
Anticonvulsant Agents
Novel Schiff bases of 3-aminomethyl pyridine, related to "(2,6-Difluoropyridin-3-yl)methanamine; hydrochloride," have shown significant anticonvulsant activity. This suggests its potential utility in designing new therapeutic agents for epilepsy and other seizure disorders (Pandey & Srivastava, 2011).
Enhanced Cellular Uptake
Iron(III) complexes involving derivatives of "(2,6-Difluoropyridin-3-yl)methanamine; hydrochloride" have shown enhanced cellular uptake and remarkable photocytotoxicity. This has implications for the development of targeted cancer therapies, highlighting the compound's role in medicinal chemistry (Basu et al., 2015).
Photophysical Properties
Studies involving the synthesis and characterization of polydentate ligands, where "(2,6-Difluoropyridin-3-yl)methanamine; hydrochloride" acts as a precursor, have delved into photophysical behaviors. Such research aids in the development of materials with specific optical properties for applications in light-emitting devices and sensors (Li Ping-hua, 2010).
Polymer Synthesis
The compound has been instrumental in the synthesis of zinc(II) complexes that act as pre-catalysts for the production of polylactide, a biodegradable polymer. This application is crucial for the development of sustainable materials and eco-friendly manufacturing processes (Kwon, Nayab, & Jeong, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) for the compound can provide more detailed safety information .
Propiedades
IUPAC Name |
(2,6-difluoropyridin-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-5-2-1-4(3-9)6(8)10-5;/h1-2H,3,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTQCXOKCRTQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CN)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluoro-3-pyridyl)methanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide](/img/structure/B2924624.png)
![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2924626.png)




![4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine](/img/structure/B2924633.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2924636.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2924639.png)

![1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2924641.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2924644.png)